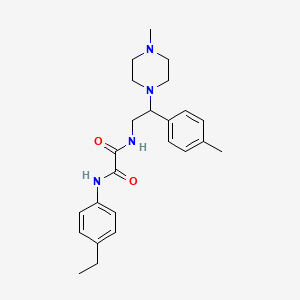

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoline derivatives often involves cyclization reactions, condensation with amino acids, and reactions with halodiazoacetates. For example, Bojinov and Grabchev (2003) demonstrated the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, highlighting a method that could potentially be applied or adapted for the synthesis of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate derivatives (Bojinov & Grabchev, 2003). Similarly, Fathala and Pazdera (2017) developed a series of quinoline derivatives using a direct condensation method, which suggests a versatile approach for synthesizing complex quinoline compounds (Fathala & Pazdera, 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical reactivity and biological activity. Detailed structural analysis is often performed using spectroscopic techniques such as IR, MS, and NMR. Al-Dweik et al. (2009) prepared a series of ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates and conducted thorough structural analyses using these methods (Al-Dweik et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate derivatives have been developed through direct condensation, serving as key intermediates for the preparation of various organic compounds. For instance, methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates, synthesized from ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate, highlight the compound's role in creating amino acid esters through azide coupling methods (Fathala & Pazdera, 2017).

Photovoltaic and Electronic Applications

Derivatives of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication. The electrical properties and photovoltaic performance under illumination conditions suggest their suitability for use as photodiodes, indicating a promising area of research for renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dyes and Liquid Crystal Displays

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized as fluorescent dyes, showing a high potential for application in liquid crystal displays (LCDs). Their excellent orientation parameter in nematic liquid crystal demonstrates their suitability for enhancing the performance of LCDs, offering a pathway to advanced display technologies (Bojinov & Grabchev, 2003).

Antimicrobial Activity

Research on the antimicrobial activity of novel derivatives, including those related to 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, reveals their potential in addressing bacterial and fungal infections. Such studies underscore the significance of quinoline derivatives in developing new antimicrobial agents, offering hope for new treatments against resistant strains of bacteria and fungi (Moustafa & Elossaily, 2002).

Anticancer Properties

Exploration into quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, has shown significant anti-proliferative effects against various cancer cell lines. These findings highlight the potential of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate derivatives in the development of new anticancer therapies, contributing to the ongoing search for more effective cancer treatments (Ahmed et al., 2020).

Safety And Hazards

The safety and hazards associated with the handling and use of “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” should be determined based on its specific physical and chemical properties. For instance, Ethyl 2-oxo-2-(phenylamino)acetate has hazard statements H302;H319;H372;H410 and precautionary statements P260;P264;P273;P301+P312;P305+P351+P338;P314 .

Zukünftige Richtungen

The future directions in the research of quinoline derivatives, including “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate”, could involve the development of greener and more sustainable chemical processes . This could include the use of eco-friendly and safe reusable catalysts, and the development of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Eigenschaften

IUPAC Name |

(2-anilino-2-oxoethyl) quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKBDRKIZNVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85198774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)